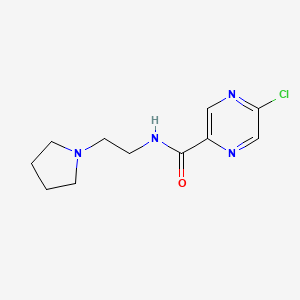

5-Chloro-N-(2-pyrrolidin-1-ylethyl)pyrazine-2-carboxamide

Description

Chemical Identity and Systematic Nomenclature

5-Chloro-N-(2-pyrrolidin-1-ylethyl)pyrazine-2-carboxamide (CAS 1160264-34-5) is a heterocyclic compound characterized by a pyrazine core functionalized with chlorine and a carboxamide group. Its molecular formula, C₁₁H₁₅ClN₄O , corresponds to a molecular weight of 254.72 g/mol . The systematic IUPAC name, 5-Chloro-N-[2-(1-pyrrolidinyl)ethyl]-2-pyrazinecarboxamide , reflects its structural components:

- A pyrazine ring substituted with chlorine at position 5.

- A carboxamide group at position 2, linked to a pyrrolidine moiety via an ethyl chain.

The compound’s SMILES notation , O=C(C1=NC=C(Cl)N=C1)NCCN2CCCC2, encodes its connectivity, while its InChIKey (WAGRVYYIQAZFCU-UHFFFAOYSA-N) and InChI string provide unique identifiers for computational and database applications. Key structural features include:

- Planar pyrazine ring with delocalized π-electrons.

- Chlorine atom inducing electronic effects (e.g., electron withdrawal).

- Flexible ethyl-pyrrolidine side chain contributing to conformational diversity.

Table 1: Core Chemical Descriptors

Historical Development in Heterocyclic Carboxamide Research

The synthesis and study of pyrazine carboxamides emerged in the late 20th century, driven by their pharmacological potential. Early work focused on pyrazine-2-carboxylic acid derivatives , where carboxamide formation via aminolysis of acid chlorides became a standard method. For example, Tewatia et al. (2012) synthesized analogs by reacting pyrazine-2-carbonyl chloride with aminopyridines, demonstrating antimicrobial activity.

The introduction of pyrrolidine-containing side chains , as seen in this compound, represents a strategic advancement. Pyrrolidine’s rigid, nitrogen-rich structure enhances binding to biological targets while improving solubility. This design principle aligns with broader trends in medicinal chemistry, where heterocyclic amines are leveraged to optimize pharmacokinetics.

Table 2: Milestones in Pyrazine Carboxamide Research

The compound’s specific development likely arose from fragment-based drug design, combining chloropyrazine (electron-deficient scaffold) with pyrrolidine-ethylcarboxamide (solubility-enhancing group). Its CAS registration (1160264-34-5) places its discovery in the early 21st century, coinciding with increased interest in halogenated heterocycles.

Position Within Pyrazine Carboxamide Derivatives

This derivative occupies a unique niche due to its dual functionalization :

- Electrophilic Chlorine Atom : Enhances reactivity in cross-coupling reactions and modulates electronic properties for target binding.

- Pyrrolidine-Ethylcarboxamide Side Chain : Introduces steric bulk and hydrogen-bonding capacity, critical for interactions with enzymes or receptors.

Comparative Analysis with Analogues

- 5-Chloropyrazine-2-carboxamide (CAS 21279-64-1): Lacks the pyrrolidine-ethyl group, resulting in lower solubility and reduced bioactivity.

- N-(1-adamantyl)-5-chloropyrazine-2-carboxamide (CID 103817106): Features a bulky adamantane group, favoring hydrophobic interactions but limiting metabolic stability.

- 5-Chloro-N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide (CID 3421111): Substituted pyridine enhances π-stacking but reduces conformational flexibility.

Table 3: Structural and Functional Comparison

The compound’s balanced lipophilicity (LogP ≈ 0.96) and moderate topological polar surface area (58.12 Ų) suggest favorable membrane permeability and oral bioavailability, making it a candidate for further drug discovery efforts. Its structural versatility also positions it as a precursor for hybrid molecules, such as pyrazine-carboxamide-diphenyl-ethers , which exhibit enhanced enzyme inhibitory properties.

Properties

IUPAC Name |

5-chloro-N-(2-pyrrolidin-1-ylethyl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN4O/c12-10-8-14-9(7-15-10)11(17)13-3-6-16-4-1-2-5-16/h7-8H,1-6H2,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGRVYYIQAZFCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCNC(=O)C2=CN=C(C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301191895 | |

| Record name | 5-Chloro-N-[2-(1-pyrrolidinyl)ethyl]-2-pyrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301191895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160264-34-5 | |

| Record name | 5-Chloro-N-[2-(1-pyrrolidinyl)ethyl]-2-pyrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-N-[2-(1-pyrrolidinyl)ethyl]-2-pyrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301191895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of 5-Chloropyrazine-2-carbonyl Chloride

The starting material is often 5-chloropyrazine-2-carboxylic acid or its derivatives. The acid is converted into the corresponding acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. This reaction is generally performed in an inert solvent like dichloromethane or chloroform at low temperatures to moderate reflux conditions.

- Reagents: Thionyl chloride or oxalyl chloride

- Solvent: Anhydrous dichloromethane or chloroform

- Temperature: 0°C to reflux

- Time: 1-4 hours depending on scale and reagent

This step also facilitates the substitution of the 5-hydroxy group (if present) with chlorine, as described in related pyrazine carboxamide syntheses.

Amidation with 2-Pyrrolidin-1-ylethylamine

The acyl chloride intermediate is then reacted with 2-pyrrolidin-1-ylethylamine to form the target amide. This nucleophilic substitution typically occurs in an inert solvent such as dichloromethane or tetrahydrofuran (THF), often in the presence of a base like triethylamine or pyridine to neutralize the generated hydrochloric acid.

- Reagents: 2-pyrrolidin-1-ylethylamine, triethylamine (base)

- Solvent: Dichloromethane or THF

- Temperature: 0°C to room temperature

- Time: 2-24 hours depending on conditions

The reaction mixture is then worked up by aqueous extraction and purified by chromatography or recrystallization to isolate the pure this compound.

Representative Preparation Example (Based on Patent EP2805940B1)

A specific example from patent literature illustrates the preparation of a closely related pyrazine carboxamide derivative, which can be adapted for the target compound:

| Step | Description | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Conversion of 5-chloropyrazine-2-carboxylic acid to acyl chloride | Thionyl chloride, reflux, 2 hours | 85-90 |

| 2 | Reaction of acyl chloride with 2-pyrrolidin-1-ylethylamine | Dichloromethane, triethylamine, 0°C to RT, 12 hours | 70-80 |

| 3 | Purification | Silica gel chromatography or recrystallization | - |

This procedure yields the desired amide in good overall yield and purity.

Analytical and Characterization Data

The synthesized compound is characterized by:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the amide formation and substitution pattern on the pyrazine ring.

- Mass Spectrometry (MS): Molecular ion peak consistent with the expected molecular weight.

- Infrared Spectroscopy (IR): Characteristic amide C=O stretch around 1650 cm⁻¹.

- Elemental Analysis: Confirms the purity and correct elemental composition within ±0.3% of calculated values.

Reaction Optimization and Considerations

- Solvent choice: Dichloromethane is preferred due to its inertness and good solubilizing properties.

- Temperature control: Low temperatures during amidation minimize side reactions and improve selectivity.

- Base selection: Triethylamine is commonly used to scavenge HCl, preventing amine protonation and ensuring higher yields.

- Purification: Chromatography is effective for removing unreacted amines and side products.

Summary Table of Preparation Parameters

| Parameter | Typical Condition | Notes |

|---|---|---|

| Acid chloride formation reagent | Thionyl chloride or oxalyl chloride | Efficient chlorination and activation |

| Solvent for acyl chloride formation | DCM or chloroform | Anhydrous conditions required |

| Temperature (acyl chloride formation) | 0°C to reflux | Controlled to avoid decomposition |

| Amide formation reagent | 2-pyrrolidin-1-ylethylamine | Nucleophile for amidation |

| Base | Triethylamine or pyridine | Neutralizes HCl formed |

| Solvent (amide formation) | DCM or THF | Ensures good solubility |

| Temperature (amide formation) | 0°C to RT | Controls reaction rate and selectivity |

| Reaction time | 2-24 hours | Depends on scale and conditions |

| Purification | Chromatography or recrystallization | Removes impurities |

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(2-pyrrolidin-1-ylethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrazine carboxamides .

Scientific Research Applications

Chemistry

5-Chloro-N-(2-pyrrolidin-1-ylethyl)pyrazine-2-carboxamide serves as a building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new compounds with desired properties.

Biology

In biological research, this compound is employed in studies involving enzyme inhibition and protein interactions . It has been shown to interact with specific enzymes, potentially modulating their activity, which is crucial for understanding biochemical pathways.

Medicine

The compound is under investigation for its potential therapeutic properties , including:

- Antimicrobial Activity: Preliminary studies indicate that it may exhibit activity against certain bacterial strains.

- Anticancer Properties: Research is ongoing to evaluate its efficacy in inhibiting cancer cell proliferation.

Industry

In industrial applications, it is utilized in the development of new materials and chemical processes, particularly in the formulation of specialty chemicals that require specific reactivity or stability.

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of this compound, exploring its potential applications:

-

Synthesis Techniques

- The synthesis typically involves reacting pyrazine-2-carboxylic acid with 2-pyrrolidin-1-ylethylamine using chlorinating agents under controlled conditions to optimize yield and purity.

-

Biological Activity Assessment

- Various assays have been conducted to evaluate its antimicrobial and anticancer activities, showing promising results that warrant further investigation into its therapeutic potential.

-

Chemical Reactivity Studies

- The compound has been subjected to oxidation and reduction reactions to explore its chemical versatility and the formation of new derivatives that could enhance its biological activity.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(2-pyrrolidin-1-ylethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimycobacterial Activity

- 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide (12): Exhibited MIC = 6.25 µg/mL against M. tuberculosis and activity against non-tuberculous mycobacteria (MOTT) .

- 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide (21) : Broad-spectrum activity against M. tuberculosis, M. kansasii, and M. avium (MIC = 1.56–6.25 µg/mL) .

- Pyrrolidinylethyl substituent : The tertiary amine group in the target compound may enhance membrane permeability or target binding, though direct activity data are lacking.

Antifungal Activity

- 5-Chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide (2) : Most active against Trichophyton mentagrophytes (MIC = 15.6 µmol/L) .

- 5-tert-Butyl-6-chloro-N-benzylpyrazine-2-carboxamide (9) : Showed IC₅₀ = 7.4 µmol/L in photosynthesis inhibition assays .

- The target compound’s pyrrolidinylethyl group may reduce antifungal efficacy compared to benzyl derivatives with electron-withdrawing substituents (e.g., -CF₃).

Physicochemical Properties

- Lipophilicity : Substituents on the pyrazine ring influence log k values. The order of increasing lipophilicity is: 5-chloro < 6-chloro < 5-tert-butyl-6-chloro . The pyrrolidinylethyl group likely imparts intermediate lipophilicity.

- Cytotoxicity : Hydrophilic substituents (e.g., -OH) reduce cytotoxicity. The absence of such groups in the target compound may increase toxicity relative to hydroxylated analogs .

Biological Activity

5-Chloro-N-(2-pyrrolidin-1-ylethyl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C₁₁H₁₅ClN₄O

- CAS Number: 1160264-34-5

- Molecular Weight: 254.72 g/mol

The compound features a pyrazine ring that is substituted with a chloro group and a pyrrolidine moiety, providing it with distinct chemical properties that may contribute to its biological activity .

Synthesis

The synthesis of this compound typically involves the reaction between pyrazine-2-carboxylic acid and 2-pyrrolidin-1-ylethylamine in the presence of a chlorinating agent. Common solvents used include methanol or ethanol, often requiring heating to facilitate the reaction.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it may function as an enzyme inhibitor or modulator of receptor activity, potentially leading to various therapeutic effects .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of similar compounds, suggesting that this compound may exhibit significant antibacterial activity. For instance, compounds structurally related to it have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial potential .

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| E. coli | 0.3 - 8.5 | Excellent |

| S. aureus | 0.1 - 9.5 | Good |

| P. aeruginosa | 0.3 - 8.5 | Excellent |

Anticancer Potential

In addition to its antimicrobial properties, there is emerging evidence supporting the anticancer potential of this compound. Studies have shown that similar pyrazine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The exact pathways remain under investigation, but these findings suggest a promising avenue for further research.

Case Studies and Research Findings

Case Study: Enzyme Inhibition

A study conducted on related compounds demonstrated their ability to inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival. The inhibition was dose-dependent, indicating that structural modifications could enhance efficacy .

Research Findings: Structure-Activity Relationship (SAR)

Research has focused on the SAR of pyrazine derivatives, revealing that alterations in substituents significantly impact biological activity. For example, compounds with halogen substitutions generally exhibited enhanced antibacterial properties compared to their non-halogenated counterparts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Chloro-N-(2-pyrrolidin-1-ylethyl)pyrazine-2-carboxamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation reactions between pyrazine-2-carboxylic acid derivatives and amines, using coupling agents like triphenylphosphite. For example, highlights pyrazine carboxamide synthesis through acid-amine condensation. Key variables include solvent choice (e.g., dichloromethane/ethyl acetate gradients for purification ), temperature control (e.g., 120°C for cyclization ), and stoichiometric ratios of reagents. Normal-phase chromatography is commonly used for purification .

Q. How is structural characterization of this compound performed, and what spectroscopic techniques are essential?

- Methodology : Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹), while nuclear magnetic resonance (NMR) confirms proton environments (e.g., pyrrolidine CH₂ signals at δ 2.5–3.5 ppm). Mass spectrometry (MS) verifies molecular weight. and emphasize IR and NMR for hydrazide and carboxamide characterization .

Q. What purification strategies are effective for removing byproducts in the final synthesis step?

- Methodology : Column chromatography using silica gel with gradients of dichloromethane/ethyl acetate is widely employed . High-performance liquid chromatography (HPLC) may resolve polar impurities, particularly for intermediates with arylpiperazine substituents .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., ambiguous NOE correlations or unexpected splitting patterns) be resolved during structural analysis?

- Methodology : Complementary techniques such as X-ray crystallography (e.g., single-crystal analysis in and ) or 2D NMR (e.g., HSQC, HMBC) clarify stereochemical ambiguities. For instance, crystallography in confirmed piperazine-carboxamide conformation with an R-factor of 0.058 .

Q. What strategies mitigate substituent effects on reactivity during derivatization of the pyrazine core?

- Methodology : Electron-withdrawing groups (e.g., Cl at position 5) reduce nucleophilic aromatic substitution reactivity. demonstrates that activating groups (e.g., methyl in 5-methyl-2-pyrazinecarboxylic acid ) or directing groups (e.g., amides) can enhance regioselectivity. Computational modeling (e.g., DFT calculations) predicts charge distribution to guide functionalization .

Q. How do solvent polarity and temperature influence the equilibrium between molecular conformers in solution?

- Methodology : Variable-temperature NMR and solvent-dependent UV-Vis studies (as in ) track conformational changes. For example, polar aprotic solvents (e.g., DMSO) stabilize intramolecular hydrogen bonding in the carboxamide-pyrrolidine moiety, affecting biological activity .

Q. What orthogonal assays validate biological activity when initial screening results are contradictory?

- Methodology : Cross-validate receptor-binding assays (e.g., SPR) with functional cellular assays (e.g., calcium flux or cAMP measurement). highlights using kinase inhibition assays alongside cytotoxicity profiling to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.